Benzoic acid, 2,2'-thiobis[5-nitro-
Description
Benzoic acid, 2,2'-thiobis[5-nitro-] (CAS: 66012-49-5; synonyms: 2-[(2-carboxy-4-nitrophenyl)thio]-5-nitrobenzoic acid) is a nitro-substituted benzoic acid derivative featuring a thioether (-S-) linkage between two aromatic rings. Its molecular structure comprises two nitro groups (-NO₂) at the 5-position of each benzene ring and carboxylic acid (-COOH) groups at the 2-position (Figure 1). The InChIKey (PVOFWKCSYMMMRF-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which distinguishes it from other benzoic acid analogs. This compound is primarily used in research settings, with identifiers such as Maybridge1_006287 and MolPort-002-914-582 indicating its role in chemical libraries for drug discovery .
Properties
CAS No. |
74053-22-8 |
|---|---|
Molecular Formula |
C14H8N2O8S |
Molecular Weight |
364.29 g/mol |
IUPAC Name |
2-(2-carboxy-4-nitrophenyl)sulfanyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8S/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
TTYXCNKGBOJHKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzoic acid, 2,2'-thiobis[5-nitro- with two structurally related derivatives:
Structural and Functional Differences:
- Linkage Variability : The thioether group in the target compound introduces sulfur-based reactivity (e.g., susceptibility to oxidation), whereas the phenylene-carbonyldiimine linker in the second compound may enhance rigidity and hydrogen-bonding capacity . The methyleneoxy linker in the third compound likely increases hydrophobicity due to ester groups.
- Acidity and Solubility: Nitro groups (-NO₂) are strong electron-withdrawing substituents, increasing the acidity of the -COOH groups compared to non-nitro analogs. By contrast, studies on substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid) show that solubility in organic solvents like 2-methyl-1-butanol varies significantly with substituent polarity . For example, methoxy groups (-OCH₃) increase solubility in alcohols, whereas nitro groups reduce it .
Reactivity and Stability:
- The thioether linkage in 2,2'-thiobis[5-nitrobenzoic acid] may render it prone to oxidative cleavage under harsh conditions, unlike the more stable carbonyldiimine or methyleneoxy linkers in analogs.
- The esterified derivative (dimethyl ester) would exhibit lower aqueous solubility but higher lipid solubility, making it more suitable for organic synthesis or formulation studies .
Research Findings and Limitations
- Comparative Data Gaps : While solubility and stability data for nitrobenzoic acids are available in broader studies (e.g., IUPAC-NIST solubility databases), direct measurements for 2,2'-thiobis[5-nitrobenzoic acid] and its analogs are absent in the provided evidence . Future work should prioritize experimental characterization of these properties.
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